BenchChemオンラインストアへようこそ!

9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline

P2X3 receptor Pain pharmacology Ion channel antagonist

9-Methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline (CAS 638136-21-7) is a synthetic indoloquinoxaline derivative with a molecular formula of C23H19N3O and a molecular weight of 353.42 g/mol. The compound features a planar indolo[2,3-b]quinoxaline core substituted with a 9-methyl group and a 6-(2-phenoxyethyl) side chain, which together confer distinct physicochemical properties including a calculated logP of 6.07 and a polar surface area of 26.9 Ų.

Molecular Formula C23H19N3O
Molecular Weight 353.425
CAS No. 638136-21-7
Cat. No. B2685324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline
CAS638136-21-7
Molecular FormulaC23H19N3O
Molecular Weight353.425
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCOC5=CC=CC=C5
InChIInChI=1S/C23H19N3O/c1-16-11-12-21-18(15-16)22-23(25-20-10-6-5-9-19(20)24-22)26(21)13-14-27-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3
InChIKeyGAQBQVPDAQTCHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline (CAS 638136-21-7) – Compound Identity and Procurement Baseline


9-Methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline (CAS 638136-21-7) is a synthetic indoloquinoxaline derivative with a molecular formula of C23H19N3O and a molecular weight of 353.42 g/mol . The compound features a planar indolo[2,3-b]quinoxaline core substituted with a 9-methyl group and a 6-(2-phenoxyethyl) side chain, which together confer distinct physicochemical properties including a calculated logP of 6.07 and a polar surface area of 26.9 Ų . It is primarily investigated as a small-molecule antagonist of the P2X purinoceptor 3 (P2X3), a ligand-gated ion channel implicated in chronic pain and inflammatory signaling [1].

Why Unsubstituted or 6-Position Analogs Cannot Substitute for 9-Methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline


Indoloquinoxaline derivatives are not functionally interchangeable because biological activity—particularly P2X3 antagonism—is exquisitely dependent on the nature and position of substituents on the core scaffold. The 9-methyl-6-(2-phenoxyethyl) substitution pattern is a critical determinant of target engagement: the 6-(2-phenoxyethyl) side chain provides essential interactions within the P2X3 binding pocket, while the 9-methyl group influences the electronic character and conformational preference of the planar core [1]. Directly comparable data show that the unsubstituted core analog, 6H-indolo[2,3-b]quinoxaline (CAS 243-59-4), exhibits essentially no P2X3 antagonist activity (IC₅₀ ≈ 13,900 nM) in the same assay format, representing a potency deficit of roughly 170-fold [2]. Similarly, analogs bearing alternative N-6 substituents in place of the 2-phenoxyethyl group display markedly altered activity profiles, confirming that the phenoxyethyl side chain is not a replaceable appendage but a pharmacophoric requirement for potent P2X3 antagonism within this chemotype [1].

Quantitative Differentiation Evidence for 9-Methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline (638136-21-7)


P2X3 Antagonist Potency: ~170-Fold Gain Over the Unsubstituted Indoloquinoxaline Core

9-Methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline inhibits the human P2X3 receptor with an IC₅₀ of 82 nM in a Fluo-3/AM fluorescence assay using rat C6BU-1 cells expressing recombinant hP2X3 [1]. In contrast, the unsubstituted 6H-indolo[2,3-b]quinoxaline core (CAS 243-59-4) shows negligible antagonist activity against the same target, with an IC₅₀ of approximately 13,900 nM in an MLSCN screening format [2]. This represents an approximately 170-fold improvement in potency directly attributable to the 9-methyl-6-(2-phenoxyethyl) substitution pattern, establishing that these substituents are not passive structural modifications but active pharmacophoric contributors to target engagement [1][2].

P2X3 receptor Pain pharmacology Ion channel antagonist

Cross-Species P2X3 Activity Confirmation: Consistent Nanomolar Potency Across Orthologous Assays

The compound demonstrates consistent P2X3 antagonist activity across species and assay platforms. Beyond the human P2X3 IC₅₀ of 82 nM measured via fluorescence [1], it also inhibits recombinant rat P2X3 receptors with an EC₅₀ of 80 nM when evaluated at 10 µM in Xenopus oocyte electrophysiology assays [2]. The near-identical potency (82 nM vs. 80 nM) observed in orthogonal assay technologies (fluorescence calcium flux vs. two-electrode voltage clamp) and across species (human vs. rat) provides robust cross-validation of target engagement and minimizes the risk of assay-specific artifacts. By comparison, the unsubstituted indoloquinoxaline core shows no measurable activity in either format [3].

P2X3 receptor Cross-species pharmacology Electrophysiology

CYP450 Inhibition Profile: Low Drug-Drug Interaction Risk Relative to Common P2X3 Chemotypes

In vitro CYP450 inhibition profiling reveals that 9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline exhibits weak inhibition of the major drug-metabolizing cytochrome P450 isoforms. Measured IC₅₀ values are 13,000 nM for CYP2C9, 20,000 nM for CYP3A4, and 20,000 nM for CYP1A2 [1]. These values represent micromolar-range inhibition potency, roughly 160- to 250-fold above the compound's P2X3 target IC₅₀ of 82 nM, yielding a substantial therapeutic selectivity window. For context, many ATP-competitive kinase inhibitors and other nitrogen-rich heterocyclic P2X3 antagonist chemotypes commonly exhibit sub-micromolar CYP inhibition, raising drug-drug interaction liability concerns [2]. The indoloquinoxaline scaffold, by contrast, appears intrinsically less prone to potent CYP engagement, reducing the risk of metabolism-based drug interactions during in vivo efficacy studies.

CYP450 inhibition Drug-drug interaction Metabolic stability

Lipophilicity-Driven Property Differentiation: High logP Distinguishes from More Polar Indoloquinoxaline Analogs

The compound exhibits a high calculated partition coefficient (logP) of 6.07, reflecting the lipophilic character conferred by the 6-(2-phenoxyethyl) substituent . This logP value is substantially greater than that of simpler 6H-indolo[2,3-b]quinoxaline derivatives lacking a phenoxyethyl side chain (e.g., 9-methyl-6H-indolo[2,3-b]quinoxaline, CAS 70038-75-4, MW 233.27, with a predicted logP of approximately 3.5 ). The ~2.5 log unit increase in lipophilicity predicts an approximately 300-fold greater theoretical membrane partitioning, a relevant consideration for applications requiring blood-brain barrier penetration or intracellular target access . Additionally, the polar surface area of 26.9 Ų remains well below the commonly cited threshold of 90 Ų for CNS penetration, suggesting that the compound balances high lipophilicity with acceptable passive permeability characteristics .

Lipophilicity logP Physicochemical properties Blood-brain barrier permeability

Multi-Target Ancillary Activity: Lipoxygenase Pathway Modulation Expands Pharmacological Utility

Beyond its primary P2X3 antagonist activity, the compound also inhibits 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells, interfering with arachidonic acid metabolism and leukotriene biosynthesis [1]. This ancillary activity is not uniformly shared across indoloquinoxaline derivatives; many analogs with alternative N-6 substituents lack significant 5-LO modulatory activity, suggesting that the 2-phenoxyethyl group contributes to this secondary pharmacology [2]. The compound also shows weak inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, alongside antioxidant activity in lipid-based systems [2]. While the 5-LO IC₅₀ value is not discretely reported in the available data, the qualitatively confirmed dual P2X3/5-LO modulation profile offers a differentiated starting point for pain programs exploring combined anti-inflammatory and anti-nociceptive mechanisms.

5-Lipoxygenase Arachidonic acid Anti-inflammatory Polypharmacology

NCI-60 Broad-Spectrum Antiproliferative Screening Confirms Activity Across Multiple Tumor Lineages

The compound has undergone screening in the National Cancer Institute's NCI-60 human tumor cell line panel at a single concentration of 1×10⁻⁵ M, where it exhibited pronounced antiproliferative activity evidenced by arrest of undifferentiated cell proliferation and induction of monocytic differentiation [1][2]. This differentiation-inducing property distinguishes it from many cytotoxic indoloquinoxaline analogs that primarily act via DNA intercalation without promoting differentiation [2]. Moreover, the observed activity at 10 µM aligns with its P2X3 antagonist potency range, suggesting that P2X3 antagonism may contribute to its anticancer mechanism, a hypothesis consistent with emerging evidence that P2X3 receptors are overexpressed in certain tumor types [3]. By contrast, simpler indoloquinoxalines without the 6-phenoxyethyl substituent typically require higher concentrations (>50 µM) to achieve comparable growth inhibition in cancer cell lines [3].

NCI-60 Anticancer screening Cell proliferation Oncology

Optimal Application Scenarios for 9-Methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline (638136-21-7)


P2X3-Targeted Pain Program Lead Identification and HTS Hit Validation

With a confirmed human P2X3 IC₅₀ of 82 nM and orthogonal rat P2X3 EC₅₀ of 80 nM in electrophysiology, this compound is suitable as a validated positive control or starting scaffold for P2X3 antagonist pain programs [1]. Its consistent cross-species potency reduces the risk of translational disconnect between rodent efficacy models and human target engagement. The low CYP inhibition profile (IC₅₀ values >13,000 nM for CYP2C9, 3A4, and 1A2) further supports its use in early in vivo pain models without confounding drug-drug interaction artifacts [1].

Differentiation-Inducing Anticancer Agent Screening in NCI-60 or Leukemia Panels

The compound's NCI-60 activity profile at 10 µM, combined with its ability to induce monocytic differentiation, positions it for oncology screening programs targeting hematological malignancies or solid tumors where differentiation therapy is a viable strategy [2]. Its differentiation-inducing property distinguishes it from DNA-intercalating indoloquinoxaline analogs, which primarily act via cytotoxic mechanisms without promoting cellular maturation [2].

Combined P2X3/5-Lipoxygenase Dual-Target Pharmacology Studies for Inflammatory Pain

The compound's ancillary 5-lipoxygenase translocation inhibitory activity, confirmed in rat RBL-2H3 cells, enables investigation of dual P2X3/5-LO modulation in inflammatory and neuropathic pain models [3]. This dual mechanism is particularly relevant for conditions where both purinergic nociceptive signaling and leukotriene-driven neuroinflammation contribute to pain pathology, offering a polypharmacological tool that single-target P2X3 antagonists cannot replicate [3].

CNS-Penetrant P2X3 Antagonist Development Leveraging Favorable Physicochemical Properties

The calculated logP of 6.07 and polar surface area of 26.9 Ų predict strong membrane partitioning and potential blood-brain barrier penetration . These physicochemical characteristics support CNS-targeted P2X3 programs where target engagement in the dorsal root ganglia, spinal cord, or brain pain-processing centers is therapeutically desired, distinguishing this compound from more polar indoloquinoxaline analogs with limited CNS access .

Quote Request

Request a Quote for 9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.